
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3: is a synthetic analog of vitamin D3. This compound is designed to mimic the biological activity of natural vitamin D3 while potentially offering improved stability, bioavailability, or targeted effects. It is of interest in various fields, including medicinal chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the vitamin D3 backbone through a series of organic reactions, such as Wittig reactions, Grignard reactions, and cyclization processes.
Introduction of the phenyl group: The phenyl group with the dimethylhydroxymethyl substituent is introduced through electrophilic aromatic substitution or cross-coupling reactions like Suzuki-Miyaura coupling.
Hydroxylation: The hydroxyl group at the 1-position is introduced through selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow chemistry techniques, scalable reaction conditions, and efficient purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.
Common Reagents and Conditions:
Oxidation: PCC, Swern oxidation reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Deoxy derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: : The compound is used as a model system to study the reactivity and stability of vitamin D3 analogs. It helps in understanding the structure-activity relationships and optimizing the properties of vitamin D3 derivatives.
Biology: : In biological research, this compound is used to investigate the role of vitamin D3 in cellular processes, including calcium homeostasis, immune response, and cell differentiation.
Medicine: : The compound has potential therapeutic applications in treating conditions related to vitamin D3 deficiency, such as osteoporosis, rickets, and certain autoimmune diseases. It is also explored for its anticancer properties.
Industry: : In the industrial sector, the compound can be used in the formulation of supplements, pharmaceuticals, and fortified foods.
作用機序
The mechanism of action of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus and regulates the expression of target genes involved in calcium and phosphate metabolism, immune response, and cell proliferation . The molecular pathways include modulation of gene transcription and interaction with co-regulatory proteins.
類似化合物との比較
Calcitriol: The active form of vitamin D3, which also binds to VDR and regulates gene expression.
Alfacalcidol: A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol: Another vitamin D3 analog used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Uniqueness: 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 is unique due to its specific structural modifications, which may offer improved stability, bioavailability, or targeted effects compared to other vitamin D3 analogs. Its distinct phenyl group with a dimethylhydroxymethyl substituent provides unique chemical properties and potential therapeutic advantages.
特性
CAS番号 |
133910-11-9 |
|---|---|
分子式 |
C31H44O3 |
分子量 |
464.7 g/mol |
IUPAC名 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS)-1-[(2R)-1-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H44O3/c1-20(16-22-8-6-10-25(17-22)30(3,4)34)27-13-14-28-23(9-7-15-31(27,28)5)11-12-24-18-26(32)19-29(33)21(24)2/h6,8,10-12,17,20,26-29,32-34H,2,7,9,13-16,18-19H2,1,3-5H3/b23-11+,24-12-/t20-,26-,27-,28+,29+,31?/m1/s1 |
InChIキー |
PGFVHPGYHAXPEU-MPJNZNLZSA-N |
異性体SMILES |
C[C@H](CC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3C2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
正規SMILES |
CC(CC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


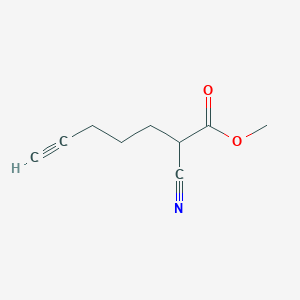
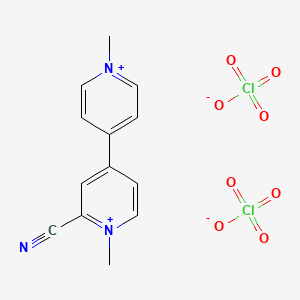
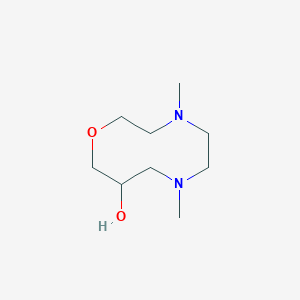
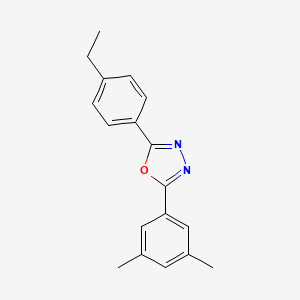
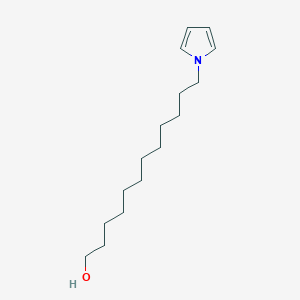
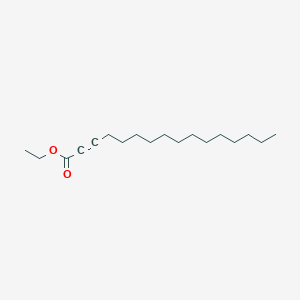
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
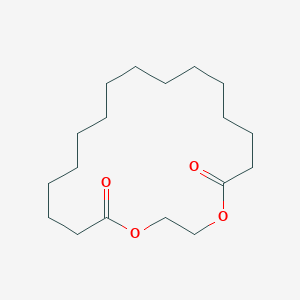

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

